Bisnorcholenaldehyde
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Overview
Description
Bisnorcholenaldehyde is a chemical compound used in various research and development applications . It is an essential intermediate in the production of progesterone, which is used to treat threatened abortion or habitual abortion disease caused by luteal insufficiency . It is a precursor of androgen, estrogen, glucocorticoid, and intermediates of steroid hormone synthesis .
Synthesis Analysis
Bisnorcholenaldehyde can be synthesized from 3-keto-23,24-bisnorchol-4-en-22-ol . The synthesis process involves several steps and requires specific reaction conditions .
Physical And Chemical Properties Analysis
Bisnorcholenaldehyde has a molecular weight of 328.49 . It has a predicted boiling point of 459.4±14.0 °C and a predicted density of 1.07±0.1 g/cm3 . It is slightly soluble in chloroform, dichloromethane, and methanol . It is a solid substance with a white to off-white color .
Scientific Research Applications
Medicine: Progesterone Synthesis
Bisnorcholenaldehyde is a critical intermediate in the synthesis of progesterone , a hormone used to treat conditions caused by luteal insufficiency, such as threatened or habitual abortion . The compound’s role in the production of this hormone underscores its importance in medical applications, particularly in reproductive health.
Biotechnology: Steroid Synthesis
In biotechnological research, Bisnorcholenaldehyde serves as an essential intermediate in the biotransformation of phytosterols to steroidal drug intermediates. It is involved in the metabolic pathways of microorganisms like Mycobacterium neoaurum , which are used for the industrial production of steroid-based pharmaceuticals .
Material Science: Magnetic Graphene Composites
The compound is utilized in the development of magnetic-based graphene composites with steroidal diamine dimer. These composites show potential as drugs in hyperthermia cancer therapy , highlighting Bisnorcholenaldehyde’s role in innovative cancer treatment strategies .
Environmental Science: Reference Material for Impurities
Bisnorcholenaldehyde can be used as a reference material for medical impurities, playing a significant role in environmental science. It helps in the accurate detection and quantification of contaminants, ensuring environmental safety and compliance with health standards .
Analytical Chemistry: Standardization and Calibration
In analytical chemistry, Bisnorcholenaldehyde is used for the standardization and calibration of instruments. Its well-defined properties make it suitable for ensuring the accuracy and precision of analytical methods and measurements .
Industrial Applications: Fermentation By-Product Utilization
As a by-product of phytosterol fermentation, Bisnorcholenaldehyde’s industrial uses include its role as a precursor for various steroid hormones. This application is crucial in the large-scale production of hormones for medical use, showcasing the compound’s industrial significance .
Synthetic Biology: Pathway Engineering
Bisnorcholenaldehyde is involved in synthetic biology applications, where its role in steroidal pathways can be engineered for the production of specific compounds. This application has implications for the development of new drugs and treatments .
Pharmaceutical Research: Drug Development
Lastly, in pharmaceutical research, Bisnorcholenaldehyde’s role as an intermediate in steroid synthesis is leveraged for the development of new therapeutic agents. Its involvement in the synthesis of hormones like progesterone and other steroids makes it a valuable asset in drug discovery and development processes .
Safety And Hazards
Bisnorcholenaldehyde should be handled with care to avoid dust formation and inhalation . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water, and vomiting should not be induced . It’s recommended to consult a doctor in case of any exposure .
properties
IUPAC Name |
(2S)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3/t14-,17+,18-,19+,20+,21+,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPJEGGIGJLDQK-HOFZUOGSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bisnorcholenaldehyde | |
CAS RN |
3986-89-8 |
Source
|
Record name | NSC9738 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9738 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2S)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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